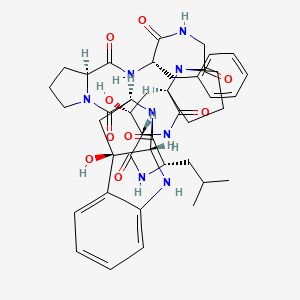![molecular formula C21H25NO3 B1248844 2-[[(1R,2S)-6-methoxy-1-phenyl-1,2,3,4-tetrahydronaphthalen-2-yl]methyl-methylamino]acetic acid CAS No. 1147011-84-4](/img/structure/B1248844.png)
2-[[(1R,2S)-6-methoxy-1-phenyl-1,2,3,4-tetrahydronaphthalen-2-yl]methyl-methylamino]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ORG-25935, also known as SCH-900435, is a synthetic drug developed by Organon International. It acts as a selective inhibitor of the glycine transporter GlyT-1. This compound has been primarily studied for its potential antipsychotic properties and its ability to counteract the effects of the dissociative drug ketamine .
Preparation Methods
The synthesis of ORG-25935 involves several steps, starting with the preparation of the key intermediate, 2-[(1R,2S)-6-methoxy-1-phenyl-1,2,3,4-tetrahydronaphthalen-2-yl]methyl-methylamino acetic acid. The synthetic route includes the following steps:
Formation of the naphthalene ring: This involves the cyclization of appropriate precursors under specific conditions.
Introduction of the methoxy group: This step involves the methylation of the hydroxyl group on the naphthalene ring.
Formation of the amine group: This involves the reduction of the nitro group to an amine.
Formation of the final product: This involves the coupling of the amine with the acetic acid derivative under specific conditions.
Chemical Reactions Analysis
ORG-25935 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: The nitro group in the intermediate can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other groups under specific conditions.
Coupling reactions: The amine group can be coupled with various acetic acid derivatives to form the final product.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution reagents: Such as methyl iodide for methylation.
Coupling reagents: Such as dicyclohexylcarbodiimide (DCC) for amide bond formation.
Scientific Research Applications
ORG-25935 has been studied for various scientific research applications, including:
Chemistry: It is used as a model compound to study the inhibition of glycine transporters.
Biology: It is used to study the role of glycine transporters in various biological processes.
Medicine: It has been studied for its potential use in treating alcohol use disorder, schizophrenia, and panic disorder.
Industry: It is used in the development of new drugs targeting glycine transporters.
Mechanism of Action
ORG-25935 acts as a selective inhibitor of the glycine transporter GlyT-1. By inhibiting GlyT-1, it increases the levels of glycine in the synaptic cleft, which in turn enhances the activation of NMDA receptors. This mechanism is thought to be responsible for its antipsychotic and neuroprotective effects .
Comparison with Similar Compounds
ORG-25935 is unique in its selective inhibition of GlyT-1. Similar compounds include:
Sarcosine: Another GlyT-1 inhibitor, but less selective compared to ORG-25935.
Bitopertin: A GlyT-1 inhibitor that has been studied for its potential use in treating schizophrenia.
Glycine: An endogenous ligand for GlyT-1, but not a selective inhibitor
ORG-25935 stands out due to its high selectivity and potency as a GlyT-1 inhibitor, making it a valuable tool in scientific research and potential therapeutic applications .
Properties
CAS No. |
1147011-84-4 |
|---|---|
Molecular Formula |
C21H25NO3 |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
2-[[(1R,2S)-6-methoxy-1-phenyl-1,2,3,4-tetrahydronaphthalen-2-yl]methyl-methylamino]acetic acid |
InChI |
InChI=1S/C21H25NO3/c1-22(14-20(23)24)13-17-9-8-16-12-18(25-2)10-11-19(16)21(17)15-6-4-3-5-7-15/h3-7,10-12,17,21H,8-9,13-14H2,1-2H3,(H,23,24)/t17-,21+/m1/s1 |
InChI Key |
UEBBYLJZCHTLEG-UTKZUKDTSA-N |
SMILES |
CN(CC1CCC2=C(C1C3=CC=CC=C3)C=CC(=C2)OC)CC(=O)O |
Isomeric SMILES |
CN(C[C@H]1CCC2=C([C@H]1C3=CC=CC=C3)C=CC(=C2)OC)CC(=O)O |
Canonical SMILES |
CN(CC1CCC2=C(C1C3=CC=CC=C3)C=CC(=C2)OC)CC(=O)O |
Key on ui other cas no. |
1147011-84-4 |
Synonyms |
cis-N-methyl-N-(6-methoxy-1-phenyl-1,2,3,4-tetrahydronaphthalen-2-ylmethyl)aminomethylcarboxylic acid hydrochloride N-methyl-N-(6-methoxy-1-phenyl-1,2,3,4-tetrahydronaphthalen-2-ylmethyl)aminomethylcarboxylic acid Org 25935 Org-25935 Org25935 SCH 900435 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![(E)-3-[3,5-Dimethoxy-4-[[(E)-3,7-dimethyl-2,6-octadienyl]oxy]phenyl]propenal](/img/structure/B1248783.png)
